
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of an azetidine ring, an amino group, and a trifluoromethyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves nucleophilic substitution reactions using trifluoromethyl-substituted benzene derivatives.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the azetidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-N-(1-(4-fluorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-chlorophenyl)ethyl)azetidine-1-carboxamide
- 3-Amino-N-(1-(4-methylphenyl)ethyl)azetidine-1-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.
Propiedades
Número CAS |
920320-50-9 |
|---|---|
Fórmula molecular |
C13H16F3N3O |
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
3-amino-N-[1-[4-(trifluoromethyl)phenyl]ethyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C13H16F3N3O/c1-8(18-12(20)19-6-11(17)7-19)9-2-4-10(5-3-9)13(14,15)16/h2-5,8,11H,6-7,17H2,1H3,(H,18,20) |
Clave InChI |
UUNXGWIUNZCZOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)N2CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


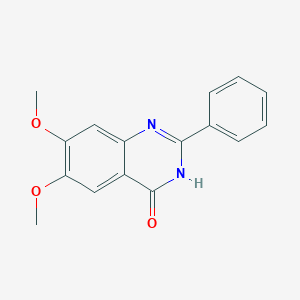

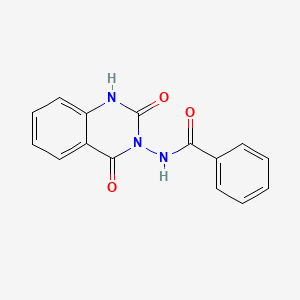
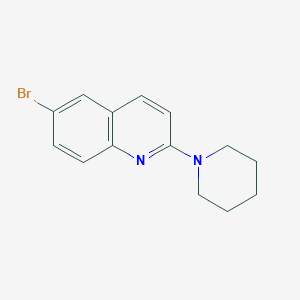
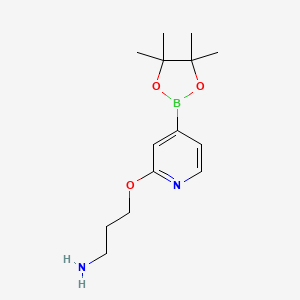

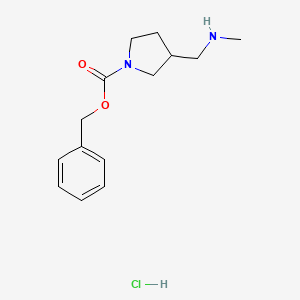

![2-[2-(4-Methoxyphenyl)ethyl]quinazolin-4(1H)-one](/img/structure/B11842152.png)


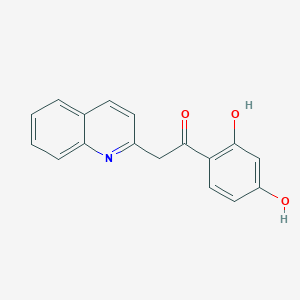
![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)
![9-(5-Methylhexan-2-yl)-2H-pyrazolo[3,4-c]quinolin-4-amine](/img/structure/B11842183.png)
